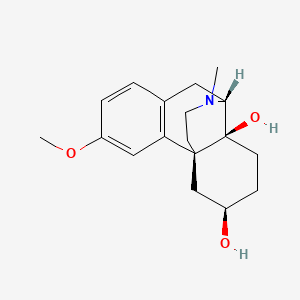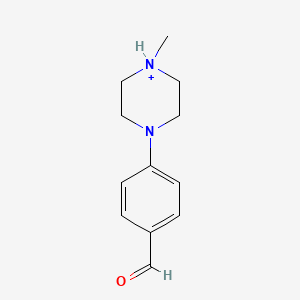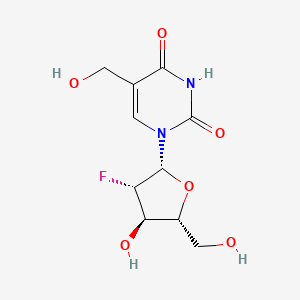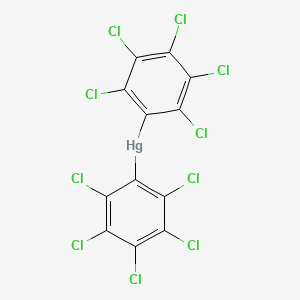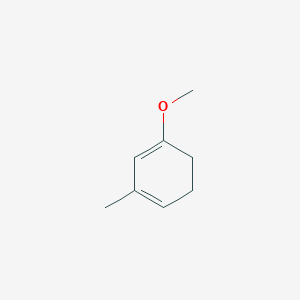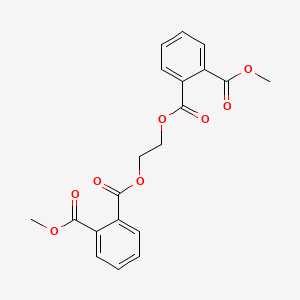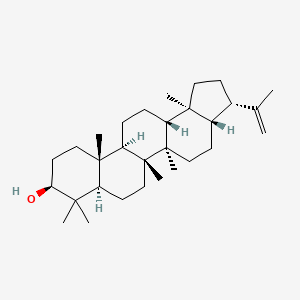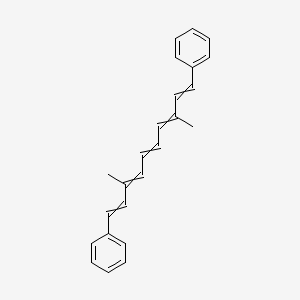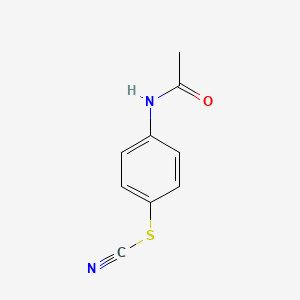
Dimethyl propylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl propylboronate is an organoboron compound that has garnered attention in various fields of chemistry due to its unique properties and reactivity. As a boronic ester, it is characterized by the presence of a boron atom bonded to two methoxy groups and a propyl group. This compound is particularly significant in organic synthesis and has applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl propylboronate can be synthesized through several methods. One common approach involves the reaction of propylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl propylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl propylboronate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: this compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which dimethyl propylboronate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds . The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the boron atom.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
Comparison: Dimethyl propylboronate is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and stability compared to other boronic esters. For example, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions, but this compound offers advantages in terms of solubility and ease of handling.
Eigenschaften
CAS-Nummer |
2938-87-6 |
|---|---|
Molekularformel |
C5H13BO2 |
Molekulargewicht |
115.97 g/mol |
IUPAC-Name |
dimethoxy(propyl)borane |
InChI |
InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
ZCYDUMUZARXRBY-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



